2-AMINO-4-(3-NITROPHENYL)-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-4-(3-NITROPHENYL)-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an amino group, a nitrophenyl group, a thiadiazole ring, and a hexahydroquinoline core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 2-AMINO-4-(3-NITROPHENYL)-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the thiadiazole ring.
Introduction of the Trifluoromethylbenzyl Group:
Formation of the Hexahydroquinoline Core: The hexahydroquinoline core is synthesized through a multi-component reaction involving an aldehyde, an amine, and a β-ketoester.
Coupling of the Thiadiazole and Hexahydroquinoline Units: The final step involves the coupling of the thiadiazole and hexahydroquinoline units.
Chemical Reactions Analysis
2-AMINO-4-(3-NITROPHENYL)-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiadiazole groups.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethylbenzyl group.
Scientific Research Applications
2-AMINO-4-(3-NITROPHENYL)-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(3-NITROPHENYL)-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, such as kinases and proteases, by binding to their active sites.
Receptor Modulation: The compound can modulate the activity of various receptors, including G-protein coupled receptors (GPCRs) and ion channels, by acting as an agonist or antagonist.
Signal Transduction Pathways: The compound can influence signal transduction pathways, such as the MAPK/ERK pathway, by modulating the activity of key signaling molecules.
Comparison with Similar Compounds
2-AMINO-4-(3-NITROPHENYL)-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can be compared with other similar compounds, such as:
1,3,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
1,2,4-Triazole Derivatives: These compounds are known for their potent antimicrobial and antifungal activities and are used in the development of various therapeutic agents.
Thiazole Derivatives: These compounds are widely studied for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Properties
IUPAC Name |
2-amino-4-(3-nitrophenyl)-5-oxo-1-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N6O3S2/c27-26(28,29)16-6-1-4-14(10-16)13-39-25-33-32-24(40-25)34-19-8-3-9-20(36)22(19)21(18(12-30)23(34)31)15-5-2-7-17(11-15)35(37)38/h1-2,4-7,10-11,21H,3,8-9,13,31H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKNXOJBEHJYGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F)N)C#N)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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